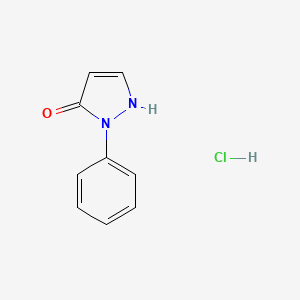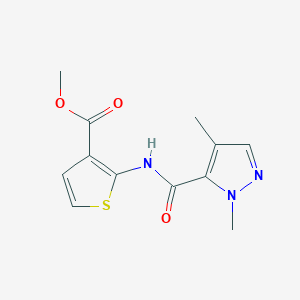
2-Phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Tautomerism Research
The compound has been used in the study of tautomerism, a form of isomerism observed in organic compounds . The tautomerism of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one was investigated, and an X-ray crystal structure analysis exhibits dimers of 1-phenyl-1H-pyrazol-3-ol units .
Antimicrobial Activity
The compound has been used in the synthesis of various derivatives, which have been tested for their antimicrobial activity . Some of the newly synthesized compounds showed high antimicrobial activity against three microbial strains (S. aureus, E. coli, C. albicans) .
Synthesis of Pyrano, Pyrido, Oxazino, and Spiro Pyrazole Derivatives
The compound has been used in the synthesis of pyrano, pyrido, oxazino, and spiro pyrazole derivatives . These derivatives have potential applications in various fields, including medicinal chemistry .
Flame Retardants
Although not directly mentioned in the search results, similar compounds (3-one derivatives) have been used as flame retardants . It’s possible that “2-Phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride” could have similar applications.
Ligands for Metal Complex Nanocatalysts
Again, similar compounds (3-one derivatives) have been used as ligands for the design of metal complex nanocatalysts . This suggests potential applications of “2-Phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride” in nanotechnology and catalysis.
Building Blocks in Organic Synthesis
The compound can serve as a building block in organic synthesis . This makes it a valuable tool in the development of new organic compounds.
Propriétés
IUPAC Name |
2-phenyl-1H-pyrazol-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c12-9-6-7-10-11(9)8-4-2-1-3-5-8;/h1-7,10H;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEMMOQDASSYBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide](/img/structure/B2469289.png)
![1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2469291.png)

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide](/img/structure/B2469294.png)

![4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2469297.png)
![4-methoxy-1-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2469298.png)

![8-(4-Chlorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2469302.png)




![ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate](/img/structure/B2469311.png)